N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide - 1191911-27-9

N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide

Catalog Number: EVT-266425
CAS Number: 1191911-27-9
Molecular Formula: C22H25ClN6O4S
Molecular Weight: 504.99
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CZC-54252 is an inhibitor of leucine-rich repeat kinase 2 (LRRK2; IC50s = 1.28 and 1.85 nM for wild-type and G2019S mutant forms of LRRK2, respectively). It has been shown to protect against neuronal injury induced by Parkinson’s disease-related LRRK2-G2019S mutant activity in primary human neurons with an EC50 value of 1 nM.
CZC-54252 is a potent inhibitor of leucine-rich repeat kinase 2 (LRRK2) with IC50 values 1.28 nM and 1.85 nM for wild-type and G2019S mutant forms of LRRK2 respectively. CZC-54252 attenuates neuronal injury induced by LRRK2-G2019S mutant activity in primary human neurons (EC50 = 1 nM). Activating mutations in leucine-rich repeat kinase 2 (LRRK2) are present in a subset of Parkinson's disease (PD) patients and may represent an attractive therapeutic target.

CZC-54252 (1)

Compound Description: CZC-54252 is a 2,4-dianilinopyrimidine identified as an inhibitor of five Plasmodium falciparum kinases: PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. A structure-activity relationship (SAR) campaign involving 39 analogues of CZC-54252 revealed nanomolar inhibitors of each kinase and provided insights into features needed for their inhibition. []

Relevance: CZC-54252 and its analogues share the core 2,4-dianilinopyrimidine scaffold with N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide, highlighting the importance of this core structure for kinase inhibition.

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This compound is a potent inhibitor of anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR). It is being investigated for its potential in the treatment of various cancers, including non-small cell lung cancer (NSCLC). []

Relevance: This compound and N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide both feature a 5-chloropyrimidin-2,4-diamine core substituted with an aniline group at position 4 and a methoxyphenyl group at position 2. The variations in substituents on the aniline and methoxyphenyl groups contribute to the different kinase targets and pharmacological activities of these compounds.

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

Compound Description: This compound is a potential genotoxic impurity found in the antineoplastic agent Osimertinib mesylate. Its quantification in Osimertinib mesylate is critical for quality control and safety assessments. []

Relevance: Both this compound and N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide belong to the class of pyrimidin-2,4-diamines with substitutions at positions 2, 4, and 5. They exhibit structural similarities in the presence of an aniline moiety at position 4 and a methoxy substituent on the phenyl ring. The variations in other substituents likely contribute to the different pharmacological activities of these compounds.

N-(2-{2-dimethylaminoethyl}-4-methylamino-methoxy-5-{[4-(1-methylindole-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide

Compound Description: This compound is a derivative of 2-(2,4,5-anilino substituted) pyrimidine and is classified as an EGFR modulator, potentially useful for treating cancer. []

Relevance: This compound and N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide share a similar structural motif with a 2,4-disubstituted pyrimidine ring, where the 4-position is substituted by an aniline group containing a methoxy substituent. The variations in other substituents, particularly the presence of an indole ring in this compound, might be responsible for its activity as an EGFR modulator.

ZX-29

Compound Description: ZX-29 is a newly synthesized ALK inhibitor with potent anticancer activity. It has been shown to decrease Karpas299 cell growth and induce apoptosis through inhibiting ALK and inducing ROS-mediated endoplasmic reticulum stress. []

Relevance: ZX-29, which is chemically described as N-(2((5-chloro-2-((2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3yl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, is the same compound as the main compound mentioned in the question: N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide.

4-({[4-Amino-5-(4-chloroanilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-(4-methoxyphenyl)-1,2,3-oxadiazol-3-ium-5-olate

Compound Description: This compound is a sydnone derivative that features a complex structure with interconnected oxadiazole, triazole, and phenyl rings. The crystal structure of this compound reveals the presence of intermolecular hydrogen bonding interactions that contribute to its solid-state structure. []

Relevance: While structurally distinct from N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide, both compounds incorporate a 4-methoxyphenyl moiety within their structure. This highlights the common use of substituted phenyl rings in designing molecules with diverse pharmacological activities.

Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity of the BCL-2 inhibitor Venetoclax. It was identified as a product formed during oxidative stress degradation studies of Venetoclax. []

Relevance: Although not directly structurally related to N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide, VNO demonstrates the potential for oxidative modifications in drug molecules containing aniline moieties, which is a key structural feature of the main compound.

Compound Description: Venetoclax hydroxylamine impurity (VHA) is another oxidative impurity of Venetoclax, formed through the [, ] Meisenheimer rearrangement of VNO. This highlights the complex degradation pathways of drug molecules and the importance of understanding these pathways for drug development and quality control. []

Relevance: Similar to VNO, VHA, while not directly structurally related to N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide, showcases the potential for oxidative modifications and subsequent rearrangements in molecules containing aniline and methoxyphenyl moieties, which are key structural features of the main compound.

(E)-5-benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one derivatives

Compound Description: These derivatives contain a thiazolone ring, oxadiazole ring, and various benzylidene substituents. These compounds showed enhanced activity against Gram-negative bacteria, specifically compounds 8d and 8f, compared to the control drug gentamycin. []

Relevance: These derivatives and N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide share the presence of a methoxyphenyl moiety linked to an aromatic nitrogen-containing heterocycle. The variations in the heterocycle and other substituents contribute to the diverse pharmacological activities observed in these compounds.

1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Compound Description: This compound is a pyridothiazine derivative that serves as a building block for the synthesis of a variety of substituted pyridothiazine derivatives. These derivatives were synthesized through various reactions, including alkylation, cyclization, and reaction with isocyanates and isothiocyanates. []

Relevance: Although structurally different from N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide, both molecules highlight the use of sulfonamide and aromatic heterocycles as key building blocks in medicinal chemistry.

7-chloro-4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline (9c)

Compound Description: This compound is a quinoline–benzimidazole hybrid containing a triazole-methyl-phenoxy linker. It demonstrated antiproliferative activity against various cancer cell lines, with its potency varying depending on the cell line and dose. []

Relevance: Both this compound and N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide highlight the use of a methoxy-substituted phenyl ring linked to a nitrogen-containing aromatic heterocycle. The presence of a quinoline ring and the triazole linker in compound 9c, as compared to the pyrimidine ring in the main compound, contribute to their different biological profiles.

Properties

CAS Number

1191911-27-9

Product Name

N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide

IUPAC Name

N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide

Molecular Formula

C22H25ClN6O4S

Molecular Weight

504.99

InChI

InChI=1S/C22H25ClN6O4S/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27)

InChI Key

CLGWUCNXOBLWFM-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

CZC-54252; CZC 54252; CZC54252.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.